molecular formula C36H53NO11 B1259397 3'-Methoxyacoforestinine

3'-Methoxyacoforestinine

Cat. No.: B1259397
M. Wt: 675.8 g/mol
InChI Key: YIVSWIKKWQABGU-CERQHTHQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-Methoxyacoforestinine (CAS: 307321-72-8) is a lycoctonine-type diterpenoid alkaloid isolated from Aconitum falconeri . Its molecular formula is C₃₆H₅₃O₁₁, with a molecular weight of 661.36 g/mol . Structurally, it features a methoxy (-OCH₃) group at the 3’ position of its polycyclic skeleton, a hallmark that influences its physicochemical and pharmacological properties. Analytical techniques such as soft ionization mass spectrometry (m/z 450–454) and base peak analysis (m/z 448) have been critical in confirming its structure .

Properties

Molecular Formula

C36H53NO11

Molecular Weight

675.8 g/mol

IUPAC Name

[(1S,2R,3R,4R,5S,6S,8R,9R,13R,14R,16S,17S,18R)-8-ethoxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 3,4-dimethoxybenzoate

InChI

InChI=1S/C36H53NO11/c1-9-37-17-33(18-41-3)23(38)14-24(44-6)36-20-15-34(40)25(45-7)16-35(47-10-2,27(30(36)37)28(46-8)29(33)36)26(20)31(34)48-32(39)19-11-12-21(42-4)22(13-19)43-5/h11-13,20,23-31,38,40H,9-10,14-18H2,1-8H3/t20-,23-,24+,25+,26-,27+,28+,29-,30?,31-,33+,34+,35-,36+/m1/s1

InChI Key

YIVSWIKKWQABGU-CERQHTHQSA-N

Isomeric SMILES

CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC(=C(C=C7)OC)OC)O)OC)OCC)OC)OC)O)COC

Canonical SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC(=C(C=C7)OC)OC)O)OC)OCC)OC)OC)O)COC

Synonyms

3'-methoxyacoforestinine
methoxyacoforestinine

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Methoxy Position : The 3’-methoxy group in 3’-Methoxyacoforestinine distinguishes it from Mesaconitine, which lacks this substitution but features an 8-methyl group linked to heightened toxicity .

Molecular Weight : 3’-Methoxyacoforestinine (661.36 g/mol) is lighter than Faleoconitine (689.30 g/mol), likely due to fewer oxygen and nitrogen atoms, which may enhance its membrane permeability .

Pharmacological and Stability Profiles

  • Toxicity : Mesaconitine is markedly more toxic than 3’-Methoxyacoforestinine, attributed to its dense oxygenation and methyl substitutions that enhance receptor binding .
  • Stability: The ester groups in 3’-Methoxyacoforestinine may confer stability in methanol, as suggested by studies on di-ester compounds . This contrasts with Higenamine, a smaller alkaloid prone to rapid metabolic degradation .
  • Bioactivity : While Higenamine’s β-adrenergic activity is well-documented, 3’-Methoxyacoforestinine’s larger structure and methoxy group suggest distinct targets, possibly voltage-gated sodium channels common among lycoctonines .

Source-Specific Variations

  • Aconitum falconeri produces both 3’-Methoxyacoforestinine and Faleoconitine, indicating evolutionary specialization in alkaloid biosynthesis .
  • In contrast, Mesaconitine is widespread in Aconitum species, reflecting its role as a chemical defense compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.